molecular formula C19H25NO3S B2842193 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 400089-40-9

3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

Cat. No.: B2842193
CAS No.: 400089-40-9
M. Wt: 347.47
InChI Key: ITRXIGPWHINCMS-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group attached to a dimethylphenyl ring, an isobutoxy group, and a dimethylpyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as 2,4,6-trimethylpyridine.

    Introduction of the Isobutoxy Group: This step involves the alkylation of the pyridine core using isobutyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a sulfonylation reaction, where 2,3-dimethylbenzenesulfonyl chloride reacts with the pyridine derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring and the pyridine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to the discovery of new drugs.

Industry

In the materials science field, this compound could be used in the design of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications.

Mechanism of Action

The mechanism by which 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophilic center, while the pyridine ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dimethylphenyl)sulfonyl]-1,2-dimethylbenzene: This compound shares a similar sulfonyl-dimethylphenyl structure but differs in the core aromatic system.

    (S)-5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]pyridine: This compound has a similar pyridine core and sulfonyl group but includes a chlorine substituent, which can significantly alter its reactivity and applications.

Uniqueness

3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is unique due to the combination of its isobutoxy group and the specific positioning of the dimethyl groups on the phenyl ring. This unique structure can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(14(4)10-15(5)20-19)24(21,22)17-9-7-8-13(3)16(17)6/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRXIGPWHINCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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